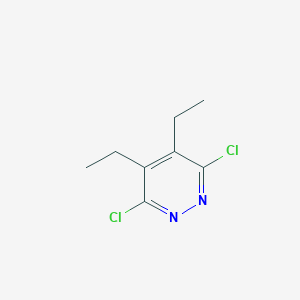

3,6-Dichloro-4,5-diethylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-4,5-diethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDLGPQCQNDHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN=C1Cl)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548480 | |

| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107228-53-5 | |

| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Brief: 3,6-Dichloro-4,5-diethylpyridazine (CAS No. 107228-53-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of 3,6-Dichloro-4,5-diethylpyridazine, a substituted pyridazine of interest in chemical synthesis and potentially in pharmaceutical and agrochemical research. Due to the limited publicly available data specifically for this diethyl derivative, this guide also references information on closely related analogs to provide a broader context for its potential properties and reactivity. The confirmed Chemical Abstracts Service (CAS) number for this compound is 107228-53-5 .

Chemical Identity and Properties

| Identifier | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 107228-53-5 | |

| Molecular Formula | C₈H₁₀Cl₂N₂ | Inferred |

| Molecular Weight | 205.09 g/mol | Calculated |

| Canonical SMILES | CCC1=C(C(=NN=C1Cl)Cl)CC | Inferred |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, the synthesis of analogous dichloropyridazines, such as the diisopropyl and dimethyl variants, typically involves the chlorination of a corresponding pyridazinedione precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).

General Synthetic Workflow (Hypothesized):

The logical synthesis pathway would likely begin with a diethyl-substituted maleic anhydride or a related precursor, followed by cyclization with hydrazine to form the pyridazinedione ring, and subsequent chlorination.

An In-depth Technical Guide to 3,6-Dichloro-4,5-diethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dichloro-4,5-diethylpyridazine, a substituted pyridazine derivative of interest in medicinal and agrochemical research. Detailed experimental protocols for its synthesis are presented, based on established methodologies for analogous compounds. Furthermore, this guide explores the potential biological activities of this compound class, drawing insights from related molecular structures. While specific signaling pathway involvement for the title compound is not yet elucidated, a hypothetical pathway is presented for illustrative purposes based on the activities of similar pyridazine derivatives.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a key reference for researchers.

| Property | Value |

| Molecular Weight | 205.09 g/mol |

| Molecular Formula | C₈H₁₀Cl₂N₂ |

| CAS Number | 107228-53-5 |

| Appearance | Solid |

| Purity | 95% |

| Storage Temperature | 2-8°C (Inert atmosphere) |

| IUPAC Name | This compound |

| InChI Code | 1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3 |

| InChI Key | NSDLGPQCQNDHHB-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, which is analogous to the preparation of similar 4,5-dialkyl-3,6-dichloropyridazines. The general workflow involves the initial synthesis of the pyridazinedione precursor followed by a chlorination step.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4,5-diethyl-1,2-dihydropyridazine-3,6-dione

This procedure is based on the established reaction of substituted maleic anhydrides with hydrazine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethylmaleic anhydride in a suitable solvent such as glacial acetic acid.

-

Addition of Hydrazine: Slowly add an equimolar amount of hydrazine hydrate to the solution. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is then collected by filtration, washed with a non-polar solvent (e.g., hexane or ether), and dried to yield 4,5-diethyl-1,2-dihydropyridazine-3,6-dione.

Step 2: Synthesis of this compound

This chlorination step is a common method for converting pyridazinediones to their corresponding dichloropyridazines.

-

Reaction Setup: In a well-ventilated fume hood, suspend the 4,5-diethyl-1,2-dihydropyridazine-3,6-dione obtained from Step 1 in an excess of phosphoryl chloride (POCl₃).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After the reaction is complete, carefully remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Purification: The crude product is then cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid. The solid is then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available, the pyridazine core and the dichloro-substitution pattern are present in molecules with known biological activities. Dichlorophenyl-substituted heterocycles have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

For instance, some substituted pyridazine derivatives have been investigated for their potential as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase 3 (PDE3). Inhibition of these pathways could lead to anti-inflammatory and cardiovascular effects, respectively.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action if this compound were to act as a COX-2 inhibitor. It is important to note that this is a representative diagram and has not been experimentally validated for this specific compound.

Caption: Hypothetical COX-2 inhibition pathway.

Conclusion

This compound is a halogenated pyridazine derivative with a molecular weight of 205.09 g/mol . Its synthesis can be reliably achieved through a two-step process involving the formation of a pyridazinedione intermediate followed by chlorination. While direct biological data is limited, the structural motifs present in this molecule suggest potential for biological activity, warranting further investigation by researchers in drug discovery and agrochemical development. The experimental protocols and conceptual framework provided in this guide serve as a valuable resource for such future studies.

An In-depth Technical Guide to 3,6-Dichloro-4,5-diethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3,6-Dichloro-4,5-diethylpyridazine (CAS No: 107228-53-5). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and draws parallels from closely related analogs to offer insights for researchers and professionals in drug development. The guide covers the compound's structure, physicochemical properties, and potential synthetic pathways. It also explores the broader context of 3,6-dichloropyridazine derivatives in medicinal chemistry, highlighting their potential as kinase inhibitors and in other therapeutic areas. This document aims to be a foundational resource for stimulating further investigation into this specific molecule.

Chemical Structure and Properties

This compound is a substituted pyridazine with the molecular formula C8H10Cl2N2. The core structure consists of a pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, substituted with two chlorine atoms at positions 3 and 6, and two ethyl groups at positions 4 and 5.

Structure:

Physicochemical Properties

Specific experimentally determined physicochemical data for this compound is scarce. However, predicted data and information from suppliers provide some initial parameters.

| Property | Value | Source |

| CAS Number | 107228-53-5 | Supplier Data |

| Molecular Formula | C8H10Cl2N2 | Supplier Data |

| Molecular Weight | 205.09 g/mol | Calculated |

| Boiling Point | 303.2 °C at 760 mmHg | Predicted |

| Density | 1.239 g/cm³ | Predicted |

| Melting Point | Not available | - |

Synthesis

A plausible synthetic pathway would likely involve the following conceptual steps:

Figure 1. A potential synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,5-Diethylpyridazine-3,6-dione

-

To a solution of diethylmaleic anhydride in a suitable solvent (e.g., acetic acid), add hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with a suitable solvent (e.g., water or ethanol) and dry under vacuum to yield 4,5-diethylpyridazine-3,6-dione.

Step 2: Synthesis of this compound

-

Suspend 4,5-diethylpyridazine-3,6-dione in a chlorinating agent such as phosphorus oxychloride (POCl3).

-

Heat the mixture to reflux for several hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Spectroscopic Data (Anticipated)

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For research purposes, it would be necessary to synthesize the compound and perform these analytical characterizations. Based on the structure, the following spectral features would be anticipated:

-

¹H NMR: Signals corresponding to the ethyl groups, likely a triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR: Resonances for the two distinct carbons of the ethyl groups and the carbons of the pyridazine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the two chlorine atoms.

-

IR Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-Cl bonds.

Applications in Drug Development and Signaling Pathways

Direct evidence of the application of this compound in drug development or its interaction with specific signaling pathways is not available in the current literature. However, the broader class of 3,6-dichloropyridazine derivatives has garnered interest in medicinal chemistry.

Potential as Kinase Inhibitors

Substituted pyridazines are known to be scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The dichloro-substituents at the 3 and 6 positions of the pyridazine ring provide reactive sites for further chemical modification, allowing for the synthesis of diverse libraries of compounds to be screened for kinase inhibitory activity.

Figure 2. A logical workflow for the development of kinase inhibitors from a pyridazine scaffold.

Safety and Handling

Based on supplier safety data sheets for this compound, the compound is associated with the following hazards:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration, particularly within the field of medicinal chemistry. While specific experimental data is currently lacking, its structural similarity to other biologically active pyridazine derivatives suggests it could serve as a valuable building block for the synthesis of novel therapeutic agents.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete spectroscopic characterization are essential first steps.

-

Biological Screening: Evaluation of the compound and its derivatives in a variety of biological assays, particularly kinase inhibition panels, could uncover potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the diethyl and dichloro moieties would provide valuable insights into the structural requirements for biological activity.

This technical guide serves as a starting point for researchers interested in this compound, summarizing the limited available information and outlining a path for future investigation. The exploration of this and related compounds could lead to the discovery of novel molecules with significant therapeutic potential.

An In-depth Technical Guide to the Physical Properties of 3,6-Dichloro-4,5-diethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound 3,6-Dichloro-4,5-diethylpyridazine. Due to the limited availability of published experimental data for this specific molecule, this guide also includes generalized experimental protocols for its synthesis and the determination of its key physical characteristics, based on established methods for analogous compounds.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthetic chemistry, and potential use in drug development. The available data is summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂N₂ | - |

| Molecular Weight | 205.09 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 303.2 °C at 760 mmHg | - |

| Density | 1.239 g/cm³ | - |

| Flash Point | 165.7 °C | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Note: Specific experimental details for the determination of the boiling point, density, and flash point are not publicly available in peer-reviewed literature. The physical form is indicated by chemical suppliers.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its fundamental physical properties. These protocols are based on established procedures for similar pyridazine derivatives.

Synthesis of this compound (Generalized Protocol)

This protocol is adapted from established synthesis routes for related 3,6-dichloro-4,5-dialkylpyridazines.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

3,6-Dihydroxy-4,5-diethylpyridazine (precursor)

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., toluene or chloroform)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, suspend 3,6-dihydroxy-4,5-diethylpyridazine in an excess of phosphorus oxychloride. An inert solvent such as toluene may be used.

-

Heat the mixture to reflux and maintain for several hours (typically 3-5 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Slowly and cautiously quench the residue by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acidic components.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Visualization of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Determination of Melting Point (Generalized Protocol)

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Dry, purified sample of this compound

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For high accuracy, the determination should be repeated at least twice.

Determination of Solubility (Generalized Protocol)

Objective: To qualitatively assess the solubility of a compound in various solvents.

Materials:

-

Sample of this compound

-

Test tubes

-

Vortex mixer or stirring rod

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Add approximately 10-20 mg of the solid sample to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Visually inspect the solution to determine if the solid has dissolved completely, partially, or not at all.

-

Record the observation as soluble, partially soluble, or insoluble.

-

Repeat the procedure for each solvent to be tested.

Visualization of Physical Property Determination Logic

3,6-Dichloro-4,5-diethylpyridazine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 3,6-Dichloro-4,5-diethylpyridazine. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a broader context for its potential characteristics and reactivity. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.

Chemical Properties

This compound is a substituted pyridazine with the molecular formula C₈H₁₀Cl₂N₂. The presence of the dichloropyridazine core suggests its utility as a chemical intermediate, particularly in the synthesis of more complex heterocyclic compounds.

Physicochemical Data

A summary of the available and estimated physicochemical data for this compound and its close analogs is presented in Table 1. Direct experimental data for the target compound is limited; therefore, some values are calculated or inferred from related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,6-Dichloro-4,5-dimethylpyridazine | 3,6-Dichloro-4-methylpyridazine[1] | 3,6-Dichloro-4-isopropylpyridazine[2] |

| CAS Number | 107228-53-5 | 34584-69-5 | 19064-64-3 | 107228-51-3 |

| Molecular Formula | C₈H₁₀Cl₂N₂ | C₆H₆Cl₂N₂ | C₅H₄Cl₂N₂ | C₇H₈Cl₂N₂ |

| Molecular Weight | 205.09 g/mol | 177.03 g/mol | 163.00 g/mol | 191.05 g/mol |

| Physical Form | Solid | Not Available | Solid | Not Available |

| Melting Point | Not Available | Not Available | 86-88 °C | Not Available |

| Boiling Point | 303.2 °C at 760 mmHg (Calculated) | Not Available | 149-151 °C / 21 mmHg | Not Available |

| Density | 1.239 g/cm³ (Calculated) | Not Available | Not Available | Not Available |

| Solubility | Not Available | Not Available | Not Available | Not Available |

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound has been identified in the public domain.

Reactivity

The reactivity of the 3,6-dichloropyridazine scaffold is well-established. The two chlorine atoms are susceptible to nucleophilic substitution, providing a versatile handle for the introduction of various functional groups. The pyridazine ring itself can also undergo electrophilic substitution, although the electron-withdrawing nature of the chlorine atoms can influence the regioselectivity of such reactions.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general and robust two-step synthesis can be proposed based on the well-documented synthesis of its analogs, such as 3,6-dichloro-4-methylpyridazine and 3,6-dichloro-4-isopropylpyridazine.

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound is outlined below.

Step 1: Synthesis of 4,5-Diethyl-1,2-dihydropyridazine-3,6-dione (Hypothetical Protocol)

This protocol is adapted from the synthesis of related pyridazinediones.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethylmaleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution. The reaction may be exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude 4,5-diethyl-1,2-dihydropyridazine-3,6-dione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Hypothetical Protocol)

This protocol is based on the chlorination of similar pyridazinediones.[3]

-

Reaction Setup: In a fume hood, suspend 4,5-diethyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heating: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Removal of Excess Reagent: After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Work-up: Cautiously pour the cooled reaction residue onto crushed ice. This step is highly exothermic and should be performed with extreme care. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a pH of 7-8.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of substituted pyridazine derivatives has attracted significant interest in medicinal chemistry and agrochemical research.[4]

General Context for Dichloropyridazines

-

Pharmaceutical Applications: Dichloropyridazines serve as key intermediates in the synthesis of various biologically active molecules. Their ability to undergo nucleophilic substitution at the chlorine-bearing positions allows for the facile introduction of diverse functionalities, leading to the generation of libraries of compounds for screening against various biological targets.

-

Agrochemical Applications: Substituted pyridazines have been investigated for their potential as herbicides and pesticides.[4]

The biological profile of any given dichloropyridazine derivative is highly dependent on the nature and position of its substituents. Therefore, without experimental data, any prediction of the biological activity of this compound would be speculative.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. While direct experimental data on its physicochemical properties and biological activities are scarce, its synthesis can be reasonably extrapolated from established methods for analogous compounds. This guide provides a framework for its preparation and highlights the general reactivity of the dichloropyridazine scaffold. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in research and development.

References

- 1. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]

- 2. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 4. CAS 107228-51-3: Pyridazine, 3,6-dichloro-4-(1-methylethyl… [cymitquimica.com]

An In-depth Technical Guide to 3,6-Dichloro-4,5-diethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dichloro-4,5-diethylpyridazine, a substituted pyridazine derivative of interest in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and physicochemical properties, drawing on data from related compounds to offer a thorough profile.

Chemical Identity and Nomenclature

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from the parent heterocycle, pyridazine, with chlorine atoms substituting at positions 3 and 6, and ethyl groups at positions 4 and 5.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H10Cl2N2 |

| Canonical SMILES | CCC1=C(CC)C(Cl)=NN=C1Cl |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-stage process: the formation of the 3,6-dichloropyridazine core, followed by the introduction of the diethyl substituents at the 4 and 5 positions. While a specific protocol for the diethyl derivative is not extensively documented in publicly available literature, a reliable synthesis can be extrapolated from established methods for analogous 4,5-dialkyl-3,6-dichloropyridazines.

Synthesis of 3,6-Dichloropyridazine (Precursor)

The precursor, 3,6-dichloropyridazine, is typically synthesized from maleic hydrazide (pyridazine-3,6-diol) via chlorination.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (1 mole equivalent).

-

Chlorination: Under an inert atmosphere, slowly add phosphorus oxychloride (POCl3) (5 mole equivalents) to the flask at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 12 hours.

-

Work-up: After cooling to room temperature, the excess POCl3 is removed under reduced pressure. The resulting residue is carefully quenched by pouring it onto crushed ice.

-

Neutralization and Extraction: The aqueous solution is neutralized with a saturated sodium bicarbonate solution to a pH of approximately 8. The product is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 3,6-dichloropyridazine.

Proposed Synthesis of this compound

The introduction of alkyl groups at the 4 and 5 positions of the 3,6-dichloropyridazine ring can be achieved through a radical substitution reaction. The following protocol is adapted from the synthesis of 3,6-dichloro-4-isopropylpyridazine.

Experimental Protocol:

-

Reaction Mixture: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine (1 mole equivalent), propanoic acid (2.5 mole equivalents), and silver nitrate (AgNO3) (0.1 mole equivalents) in water.

-

Initiation: While stirring at 70°C, slowly add a solution of ammonium persulfate in water.

-

Reaction Progression: Maintain the reaction at 70°C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and adjust the pH to 8-9 with an aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent such as n-hexane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

Table 2: Physicochemical Properties of Related Pyridazine Derivatives

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 3,6-Dichloropyridazine | 148.98 | 68-69 | - |

| 3,6-Dichloro-4-methylpyridazine[1] | 163.00 | 86-88[1] | 149-151/21[1] |

| 3,6-Dichloro-4-isopropylpyridazine | 191.06 | - | - |

| This compound | 205.09 (Calculated) | Not Available | Not Available |

Based on the trend observed with increasing alkyl substitution, it is expected that this compound will have a higher molecular weight and likely a higher boiling point compared to its methyl and isopropyl analogs. The melting point may vary depending on the crystal packing of the diethyl derivative.

Potential Applications and Biological Relevance

While the specific biological activity of this compound has not been extensively reported, the pyridazine core is a well-known pharmacophore found in a variety of biologically active compounds. Pyridazine derivatives have been investigated for a range of therapeutic applications and as agrochemicals.

-

Pharmaceuticals: The pyridazine structure is present in several drugs.[2][3] The dichloro substitution pattern, in particular, provides reactive sites for further chemical modifications, making it a versatile scaffold in drug discovery.

-

Agrochemicals: Pyridazine derivatives are also found in a number of herbicides.[2][3]

The introduction of lipophilic ethyl groups at the 4 and 5 positions may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical parameters in drug development. Further research is warranted to explore the biological activity profile of this compound.

References

Technical Guide: Dichloro-dialkyl-pyridazines

For the attention of: Researchers, scientists, and drug development professionals.

Subject: An analysis of 3,6-Dichloro-4,5-disubstituted pyridazines.

Disclaimer: Comprehensive searches for "3,6-Dichloro-4,5-diethylpyridazine" (CAS 107228-53-5) did not yield specific technical data, including synonyms, experimental protocols, or detailed characterization. This document provides a detailed guide on closely related, and more thoroughly documented, structural analogues. The methodologies and data presented herein are for these analogues and should be considered representative. All information regarding "this compound" should be treated as hypothetical and extrapolated from these related compounds.

Synonyms and Analogues

While no direct synonyms for this compound were found, several structurally similar compounds with available data have been identified. These serve as important reference points for synthesis and property prediction.

| Compound Name | Alkyl Group | CAS Number | Common Synonyms |

| 3,6-Dichloro-4,5-diisopropylpyridazine | Isopropyl | 107228-52-4 | Pyridazine, 3,6-dichloro-4,5-bis(1-methylethyl)-; Resmetirom Impurity; 3,6-Dichloro-4,5-di(1-methylethyl)pyridazine.[1] |

| 3,6-Dichloro-4,5-dimethylpyridazine | Methyl | 34584-69-5 | Pyridazine, 3,6-dichloro-4,5-diMethyl-.[2] |

| 3,6-Dichloro-4-methylpyridazine | Methyl (mono) | 19064-64-3 | 4-methyl-3,6-dichloropyridazine. |

| 3,6-Dichloro-4-isopropylpyridazine | Isopropyl (mono) | 107228-51-3 | Pyridazine, 3,6-dichloro-4-(1-methylethyl)-; 3,6-dichloro-4-propan-2-ylpyridazine.[3] |

Physicochemical Properties of Analogues

The following table summarizes key quantitative data for the identified pyridazine analogues. This data is crucial for understanding their physical characteristics and for planning experimental work.

| Property | 3,6-Dichloro-4,5-diisopropylpyridazine | 3,6-Dichloro-4,5-dimethylpyridazine | 3,6-Dichloro-4-methylpyridazine | 3,6-Dichloro-4-isopropylpyridazine |

| Molecular Formula | C₁₀H₁₄Cl₂N₂[1] | C₆H₆Cl₂N₂[2] | C₅H₄Cl₂N₂ | C₇H₈Cl₂N₂[4] |

| Molecular Weight | 249.14 g/mol | 177.03 g/mol [2] | 163.00 g/mol | 191.06 g/mol [4] |

| Appearance | Brown or yellow to off-white solid.[1] | White needle crystal. | Yellow powder.[5] | Light yellow oil.[6] |

| Melting Point | Not specified | 109-111 °C or 120-121 °C.[7] | 86-88 °C. | Not applicable (Oil) |

| Boiling Point | Not specified | 317.1°C at 760 mmHg.[7] | 149-151 °C at 21 mmHg. | Not specified |

| LogP | Not specified | 2.5.[7] | Not specified | 2.9068.[4] |

Experimental Protocols: Synthesis of Analogues

The synthesis of chloro-pyridazines often involves the chlorination of a pyridazinedione precursor or the direct functionalization of a 3,6-dichloropyridazine core. Below are detailed protocols extracted from the literature for two different analogues.

Protocol 1: Synthesis of 3,6-Dichloro-4-methylpyridazine via Chlorination[6]

This method involves the direct chlorination of a dione precursor using phosphoryl chloride.

Materials:

-

4-Methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol)

-

Phosphoryl chloride (POCl₃) (70 mL, 750 mmol)

-

Saturated sodium bicarbonate solution

-

Solid sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Light petroleum ether/ether

Procedure:

-

Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione in phosphoryl chloride under a nitrogen atmosphere and stir at room temperature.

-

Heat the reaction mixture to a mild reflux and maintain for 4 hours until a homogenous solution forms.

-

After cooling, remove excess phosphoryl chloride by distillation under reduced pressure (14 mbar, 50-70°C).

-

Slowly add the resulting viscous brown oil to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.

-

Adjust the pH of the mixture to 6 by adding solid sodium bicarbonate in portions.

-

Extract the aqueous mixture with ethyl acetate (2 x 60 mL).

-

Combine the organic phases, wash with saturated sodium bicarbonate solution (30 mL), and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the product as a yellow powder (11.5 g, 94% yield).

-

Recrystallize the product from light petroleum ether/ether for further purification.

Protocol 2: Synthesis of 3,6-Dichloro-4-isopropylpyridazine via Radical Alkylation[7][9]

This protocol describes the synthesis starting from 3,6-dichloropyridazine and introducing the alkyl group via a radical reaction.

Materials:

-

3,6-Dichloropyridazine (10g, 67.12 mmol)

-

Isobutyric acid (6.21g, 70.48 mmol)

-

Silver nitrate (AgNO₃) (5.70g, 33.56 mmol)

-

Sulfuric acid (19.75g, 201.37 mmol)

-

Ammonium persulfate (45.95g, 201.357 mmol)

-

Deionized water

-

Ammonia solution (NH₃/H₂O)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Create a mixture of 3,6-dichloropyridazine, isobutyric acid, and silver nitrate in water (200 mL).

-

Add sulfuric acid to the mixture and heat to 60°C.

-

Slowly add a solution of ammonium persulfate in water (100 mL) to the heated mixture. The temperature will rise to around 75°C.

-

Stir the reaction for 30 minutes. Monitor completion using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture.

-

Adjust the pH to 9-10 using an ammonia solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield a light yellow oil (11g, 85.77% yield).[6]

Visualized Workflow: Proposed Synthesis of 3,6-Dichloro-4,5-dialkylpyridazines

While a specific protocol for the diethyl derivative is unavailable, a general synthetic logic can be inferred from related preparations. The following diagram illustrates a proposed two-step pathway, starting from the chlorination of a dialkyl maleic hydrazide derivative. This represents a common and logical approach for this class of compounds.

Caption: Proposed synthesis of 3,6-Dichloro-4,5-dialkylpyridazines.

This technical guide provides a summary of available data for analogues of this compound. The provided protocols and data tables can serve as a valuable resource for researchers interested in the synthesis and study of this class of compounds. Further experimental work is required to determine the specific properties and optimal synthesis routes for the diethyl derivative.

References

- 1. CAS 107228-52-4|3,6-Dichloro-4,5-Diisopropylpyridazine [rlavie.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

In-depth Technical Guide: Spectral Data of 3,6-Dichloro-4,5-diethylpyridazine

To Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the spectral data (NMR, IR, MS) for the compound 3,6-Dichloro-4,5-diethylpyridazine (CAS Number: 107228-53-5) . Despite extensive searches through scientific literature and chemical supplier databases, publicly available experimental ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this specific compound could not be located.

Commercial suppliers, such as Sigma-Aldrich and BLD Pharm, list this compound as a purchasable product and indicate the availability of a Certificate of Analysis (COA) upon request. These documents would contain the specific spectral data required for a comprehensive analysis. Researchers in need of this data are encouraged to procure the compound and its accompanying COA directly from a chemical vendor.

While direct experimental data for this compound is not publicly accessible, this guide provides a framework for the expected spectral characteristics based on the analysis of closely related, structurally analogous compounds. This information can serve as a valuable reference for researchers anticipating the spectral features of the target molecule.

Predicted Spectral Characteristics of this compound

The following sections detail the anticipated spectral data for this compound based on established principles of spectroscopy and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, reflecting the symmetrical nature of the diethyl substituents.

-

Ethyl Group (CH₂): A quartet in the downfield region (approximately 2.8-3.2 ppm) resulting from the coupling with the adjacent methyl protons. The electron-withdrawing effect of the dichloropyridazine ring will cause a downfield shift.

-

Ethyl Group (CH₃): A triplet in the upfield region (approximately 1.2-1.5 ppm) due to coupling with the methylene protons.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridazine Ring (C-Cl): Two signals are expected for the carbon atoms bonded to chlorine in a downfield region (approximately 150-160 ppm).

-

Pyridazine Ring (C-Ethyl): Two signals for the carbon atoms attached to the ethyl groups are anticipated in the region of 130-145 ppm.

-

Ethyl Group (CH₂): A signal for the methylene carbons is expected around 20-25 ppm.

-

Ethyl Group (CH₃): A signal for the methyl carbons should appear in the upfield region, around 12-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of characteristic functional groups and bond vibrations.

| Frequency Range (cm⁻¹) | Bond Vibration | Expected Intensity |

| 2975-2850 | C-H stretch (in ethyl groups) | Medium to Strong |

| 1550-1450 | C=N and C=C stretch (pyridazine ring) | Medium to Strong |

| 1470-1430 | CH₂ bend | Medium |

| 1385-1370 | CH₃ bend | Medium |

| 800-600 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀Cl₂N₂), which is 204.03 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

-

Major Fragmentation Pathways: Fragmentation is likely to involve the loss of the ethyl groups and chlorine atoms. Common fragments would include [M-CH₃]⁺, [M-C₂H₅]⁺, [M-Cl]⁺, and further subsequent fragmentations.

Experimental Protocols for Spectral Data Acquisition

While specific protocols for this compound are not available, the following are general methodologies for obtaining NMR, IR, and MS data for similar organic compounds.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve:

Caption: General workflow for NMR sample preparation and data acquisition.

IR Spectroscopy

For obtaining an IR spectrum of a solid sample:

Caption: General workflow for solid-state IR spectroscopy using an ATR accessory.

Mass Spectrometry

A typical procedure for obtaining a mass spectrum using Electron Ionization (EI) is as follows:

Caption: General workflow for acquiring an electron ionization mass spectrum.

Conclusion

While a definitive set of spectral data for this compound is not publicly available at this time, this guide provides a robust, data-driven estimation of its expected spectral characteristics. The provided experimental workflows offer a standardized approach for researchers to obtain and analyze the necessary data upon acquiring a sample of the compound. For definitive spectral data, direct purchase of the compound and reference to its Certificate of Analysis is the recommended course of action.

Solubility Profile of 3,6-Dichloro-4,5-diethylpyridazine in Organic Solvents: A Technical Guide

Disclaimer: As of the latest literature review, specific quantitative solubility data for 3,6-Dichloro-4,5-diethylpyridazine is not publicly available. This guide provides a comprehensive overview based on the known solubility characteristics of structurally similar pyridazine derivatives and outlines a detailed experimental protocol for determining the precise solubility of the target compound.

Introduction

This compound is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide summarizes the available solubility information for related compounds and provides a robust experimental framework for researchers and scientists to determine the solubility of this compound.

Solubility of Structurally Related Pyridazine Derivatives

The solubility of a compound is influenced by its molecular structure, including the nature and position of its functional groups. By examining the solubility of analogous compounds, we can infer the likely solubility behavior of this compound. The presence of the diethyl groups at the 4 and 5 positions is expected to increase its lipophilicity compared to the parent 3,6-dichloropyridazine, suggesting a higher solubility in nonpolar organic solvents.

| Compound | Solvent | Solubility |

| 3,6-Dichloropyridazine | Chloroform | Soluble[1] |

| Water | Insoluble[1] | |

| 3,6-Dichloro-4-isopropylpyridazine | Ethanol | Soluble[2] |

| Dichloromethane | Soluble[2] | |

| 4-Amino-3,6-dichloropyridazine | Methanol | Quantitative data available[3] |

| Acetone | Quantitative data available[3] | |

| Ethanol | Quantitative data available[3] | |

| Dichloromethane | Quantitative data available[3] | |

| Ethyl acetate | Quantitative data available[3] | |

| 1,4-Dioxane | Quantitative data available[3] | |

| Tetrahydrofuran | Quantitative data available[3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the established isothermal shake-flask method.

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, heptane)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator with temperature control (±0.1 °C)

-

Vials with airtight screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks, pipettes, and syringes

-

Centrifuge (optional)

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, centrifuge the vials at a low speed to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound is not yet documented, the information available for analogous compounds provides a valuable starting point for predicting its behavior in various organic solvents. The detailed experimental protocol provided in this guide offers a standardized approach for researchers to accurately determine the solubility of this compound, a crucial step in advancing its potential applications in pharmaceutical and chemical research. The inherent lipophilicity suggested by its structure indicates that it will likely exhibit good solubility in a range of common organic solvents.

References

Theoretical Frontiers in Dichloropyridazine Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyridazine compounds represent a pivotal class of heterocyclic scaffolds in modern medicinal chemistry and materials science. Their inherent structural features, characterized by a six-membered diazine ring bearing two chlorine substituents, offer a versatile platform for the synthesis of a diverse array of functional molecules. The strategic placement of chlorine atoms provides reactive handles for various chemical transformations, enabling the generation of libraries of derivatives with tailored electronic and steric properties. Theoretical and computational studies have emerged as indispensable tools in elucidating the intricate molecular characteristics of dichloropyridazines, thereby accelerating the rational design of novel therapeutic agents, agrochemicals, and functional materials.

This technical guide provides a comprehensive overview of the theoretical studies conducted on dichloropyridazine compounds. It summarizes key quantitative data derived from quantum chemical calculations, details the computational methodologies employed, and visualizes fundamental reaction pathways and mechanisms of action to furnish researchers with a robust foundational understanding of this important chemical class.

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), have provided significant insights into the geometric and electronic structures of dichloropyridazine derivatives. The following tables summarize key calculated parameters for representative isomers, offering a comparative analysis of their fundamental properties.

Table 1: Calculated Geometric Parameters of Dichloropyridazine Isomers

| Compound | Method | Parameter | C3-C4 | C4-C5 | C5-C6 | N1-N2 | N2-C3 | C6-N1 | C-Cl |

| 4,5-Dichloropyridazin-3(2H)-one (Monomer) | B3LYP/6-31G(d,p) | Bond Length (Å) | 1.473 | 1.367 | 1.434 | 1.364 | 1.401 | 1.357 | C4-Cl: 1.720, C5-Cl: 1.738 |

| Experimental (X-ray) | 1.452 | 1.357 | 1.413 | 1.364 | 1.401 | 1.357 | C4-Cl: 1.711, C5-Cl: 1.711 | ||

| 3,6-Dichloropyridazine | B3LYP/6-311++G(d,p) | Bond Length (Å) | 1.338 | 1.415 | 1.338 | 1.335 | 1.337 | 1.337 | 1.734 |

| B3LYP/6-31G(d,p) | Bond Angle (°) | C6-N1-N2: 119.2 | N1-N2-C3: 119.2 | N2-C3-C4: 122.3 | C3-C4-C5: 118.5 | C4-C5-C6: 118.5 | C5-C6-N1: 122.3 |

Note: Experimental data for 4,5-Dichloropyridazin-3(2H)-one is provided for comparison.[1]

Table 2: Calculated Electronic Properties of Dichloropyridazine Isomers

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 4,5-Dichloropyridazin-3(2H)-one (Monomer) | B3LYP/6-31G(d,p) | -7.03 | -2.33 | 4.70 | - |

| 3,6-Dichloropyridazine | B3LYP/6-311++G(d,p) | -7.89 | -1.93 | 5.96 | 4.23 |

| 3,6-Dichloro-4-methylpyridazine | B3LYP/6-311++G(d,p) | - | - | 4.54 | 4.59 |

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 3,6-Dichloropyridazine

| Assignment | B3LYP/6-311++G(d,p) | Experimental (IR) |

| C-H stretch | 3088 | 3085 |

| C-H stretch | 3065 | 3060 |

| Ring stretch | 1550 | 1555 |

| Ring stretch | 1385 | 1380 |

| C-Cl stretch | 850 | 855 |

| C-Cl stretch | 680 | 685 |

Experimental and Computational Protocols

The theoretical data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT). The following protocols outline the typical methodologies used for these calculations and for complementary molecular docking studies.

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust and accurate method for investigating the electronic structure and properties of dichloropyridazine compounds.

-

Software: Calculations are commonly performed using quantum chemistry software packages such as Gaussian, Spartan, or ORCA.

-

Methodology: The B3LYP hybrid functional is frequently employed due to its balance of accuracy and computational efficiency for organic molecules.[2][3]

-

Basis Set: The 6-31G(d,p) or the more extensive 6-311++G(d,p) basis sets are typically used to provide a good description of the electronic structure, including polarization and diffuse functions which are important for molecules containing heteroatoms and for describing non-covalent interactions.[3]

-

Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step to ensure that subsequent calculations are performed on a stable structure.

-

Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman). These calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

Electronic Property Calculations: Following geometry optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and the dipole moment.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

-

Software: Commonly used software for molecular docking includes AutoDock, V-Life Science MDS, and Schrödinger Maestro.

-

Ligand Preparation: The 3D structure of the dichloropyridazine derivative is generated and its energy is minimized.

-

Protein Preparation: The 3D structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction methods.

-

Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the protein's active site and calculates a scoring function to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.

-

Analysis: The resulting ligand-protein complex is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Mandatory Visualizations

Synthesis Workflow

The synthesis of functionalized pyridazine derivatives often starts from a dichloropyridazine precursor. The following diagram illustrates a general synthetic pathway for the creation of novel chloropyridazine hybrids, which have been investigated as potential anticancer agents.[4]

Caption: Synthetic pathway for novel chloropyridazine hybrids.

Signaling Pathway: PARP-1 Inhibition

Several dichloropyridazine derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of PARP-1 can lead to the accumulation of double-strand breaks, which is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

Caption: Mechanism of PARP-1 inhibition by dichloropyridazine derivatives.

Conclusion

Theoretical studies on dichloropyridazine compounds have provided invaluable insights into their molecular structure, reactivity, and potential as therapeutic agents. The computational methodologies outlined in this guide serve as a robust framework for the in-silico investigation of this versatile class of molecules. The quantitative data presented herein offers a useful reference for researchers in the field, while the visualized workflows and signaling pathways provide a clear conceptual understanding of their synthesis and mechanism of action. As computational power and theoretical models continue to advance, the synergy between in-silico studies and experimental work will undoubtedly continue to drive the discovery and development of novel dichloropyridazine-based compounds with significant scientific and therapeutic impact.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

3,6-Dichloro-4,5-diethylpyridazine: Uncharted Territory in Biological Activity

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of 3,6-Dichloro-4,5-diethylpyridazine. Despite its availability from commercial suppliers for research purposes, there is a notable absence of published studies detailing its specific biological effects, mechanism of action, or potential therapeutic applications.

While the core structure, a substituted pyridazine, is a common motif in compounds with a wide range of biological activities, no specific data for the 3,6-dichloro-4,5-diethyl derivative could be retrieved. This lack of information prevents the creation of an in-depth technical guide as requested, including quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The broader family of pyridazine and pyridazinone derivatives has been the subject of extensive research, demonstrating a remarkable diversity of biological effects. These compounds have shown promise in various therapeutic areas, including:

-

Antimicrobial Activity: Several pyridazine derivatives have been investigated for their potential to combat bacterial and fungal infections.

-

Anticancer Properties: The pyridazine nucleus is a key component in a number of compounds evaluated for their cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: Substituted pyridazines have been designed and synthesized as inhibitors of various enzymes, playing roles in different disease pathways.

-

Cardiovascular Effects: Certain pyridazinone derivatives have been explored for their potential in treating cardiovascular disorders.

-

Anti-inflammatory Action: The anti-inflammatory properties of some pyridazine compounds have also been a focus of investigation.

It is plausible that this compound could exhibit some of these activities. The dichloro substitutions and the diethyl groups at the 4 and 5 positions would influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn would dictate its interaction with biological targets. However, without experimental data, any discussion of its specific biological profile remains speculative.

Future Directions

The absence of data on this compound highlights an opportunity for new research. Future investigations could involve:

-

In vitro screening: Testing the compound against a panel of cancer cell lines, bacterial and fungal strains, and a variety of enzymes to identify any potential biological activity.

-

Mechanism of action studies: Should any significant activity be identified, further experiments would be necessary to elucidate the underlying molecular mechanisms.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its biological activity.

Until such studies are conducted and published, the potential biological activity of this compound will remain an open question for the scientific community. Researchers and drug development professionals interested in this specific molecule will need to undertake foundational research to uncover its properties.

Commercial Sourcing and Technical Guide for 3,6-Dichloro-4,5-diethylpyridazine

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3,6-Dichloro-4,5-diethylpyridazine, including its commercial availability, key chemical data, and illustrative experimental workflows.

Commercial Suppliers

This compound (CAS No. 107228-53-5) is a specialty chemical available from a select number of commercial suppliers. Sourcing this compound is crucial for research and development activities in pharmaceuticals and agrochemicals. Below is a summary of identified commercial suppliers. Researchers are advised to contact these suppliers directly to obtain quotes, lead times, and detailed product specifications.

| Supplier | Website | CAS Number | Notes |

| Parchem | --INVALID-LINK-- | 107228-53-5 | Offers a range of specialty chemicals and provides packaging options from R&D scale to bulk quantities.[1] |

| Shanghai Amole Biotechnology Co., Ltd. | --INVALID-LINK-- | Not specified | Listed on Chemsrc.com, pricing is available upon inquiry for various quantities.[2] |

| BLD Pharm | --INVALID-LINK-- | 107228-53-5 | Lists the compound among its product offerings.[3] |

| Pharmaffiliates | --INVALID-LINK-- | 107228-52-4 (for diisopropyl derivative) | While listing the diisopropyl analog, they may have capabilities for the diethyl version.[4] |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is paramount for handling and utilizing this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for the diethyl derivative was not found, data for structurally similar compounds like 3,6-dichloro-4-methylpyridazine and 3,6-dichloro-4-isopropylpyridazine provide valuable insights into handling and safety precautions.

| Property | Data for Related Compounds | Source |

| Molecular Formula | C8H10Cl2N2 (for diethyl derivative) | [1] |

| Appearance | Brown powder/solid (for methyl derivative) | [5][6] |

| Melting Point | 84 - 89 °C (for methyl derivative) | [5][6] |

| Boiling Point | 149 - 151 °C (for methyl derivative) | [6] |

| Hazards | Toxic if swallowed, in contact with skin, or if inhaled (for isopropyl derivative). Causes skin and serious eye irritation (for methyl derivative). | [7][8] |

| Handling Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. | [5][7][8] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [5][7] |

Synthesis and Experimental Protocols

A general plausible synthesis pathway can be inferred from the synthesis of related compounds, which often involves the chlorination of a pyridazinediol precursor. An illustrative workflow for a potential synthesis and purification process is provided below.

Caption: Generalized workflow for the synthesis and purification of this compound.

Illustrative Synthesis Protocol (Adapted from related compounds):

-

Step 1: Synthesis of 3,6-Dihydroxy-4,5-diethylpyridazine. Based on general methods for producing pyridazinediols, diethylmaleic anhydride would be reacted with hydrazine hydrate, likely in the presence of an acid and a suitable solvent. The reaction mixture would be heated for several hours.[9]

-

Step 2: Chlorination to form this compound. The resulting 3,6-dihydroxy-4,5-diethylpyridazine would then be chlorinated. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl3).[10][11] The reaction is typically carried out at elevated temperatures.

-

Step 3: Work-up and Purification. After the reaction, the excess chlorinating agent is carefully quenched, and the crude product is isolated. Purification is often achieved through extraction with an organic solvent, followed by drying and solvent evaporation. Further purification by column chromatography or recrystallization would yield the final, pure product.[12]

Applications in Drug Discovery and Development

Derivatives of 3,6-dichloropyridazine are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[13] Their chemical structure serves as a versatile scaffold for creating more complex molecules with potential biological activity.[13]

For instance, a related compound, 3,6-dichloro-4-isopropylpyridazine, is a key intermediate in the synthesis of Resmetirom (MGL-3196).[14] Resmetirom is a highly selective thyroid hormone receptor β (THR-β) agonist that has been in clinical trials for the treatment of dyslipidemia.[14] The pyridazinone core of this class of molecules is crucial for its selective binding to the THR-β receptor in the liver, which mediates the beneficial effects on lipid levels while avoiding adverse effects associated with the THR-α receptor.[14]

The logical relationship for the utility of pyridazine derivatives in drug discovery can be visualized as follows:

Caption: Logical workflow for the role of dichloropyridazines in drug discovery.

References

- 1. parchem.com [parchem.com]

- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. 107228-51-3|3,6-Dichloro-4-isopropylpyridazine|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.es [fishersci.es]

- 7. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 10. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 11. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,6-Dichloro-4,5-diethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a potential synthetic pathway for 3,6-Dichloro-4,5-diethylpyridazine, starting from a diethyl-substituted maleic anhydride. The protocols provided are based on established chemical transformations for analogous compounds.

Disclaimer: The chemical reactions described herein involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures in place, including the use of a fume hood and personal protective equipment (PPE). All reagents and intermediates, as well as the final product, should be handled with care. Safety Data Sheets (SDS) for all chemicals should be consulted prior to use.[1][2][3][4]

Overall Synthetic Pathway

The proposed synthesis is a three-step process starting from 2,3-diethylmaleic anhydride. This intermediate is first condensed with hydrazine to form the pyridazine-3,6-dione ring system. The final step involves the chlorination of this dione to yield the target compound, this compound.

Figure 1. Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4,5-Diethylpyridazine-3,6-dione

This procedure details the formation of the pyridazine ring by reacting 2,3-diethylmaleic anhydride with hydrazine hydrate. The protocol is adapted from methods used for the synthesis of the unsubstituted 3,6-dihydroxypyridazine.[5][6][7]

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diethylmaleic anhydride (10.0 g, 64.9 mmol).

-

Solvent Addition: Add 100 mL of ethanol to the flask.

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (80% solution, 4.87 g, 77.9 mmol) dropwise to the mixture. The addition should be controlled to manage any exothermic reaction.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4 hours.[5][7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to induce crystallization.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the filter cake with cold ethanol (2 x 20 mL) and dry under vacuum to yield 4,5-Diethylpyridazine-3,6-dione as a solid.

Data Summary: Step 1

| Parameter | Value |

| Reactants | |

| 2,3-Diethylmaleic Anhydride | 10.0 g (64.9 mmol) |

| Hydrazine Hydrate (80%) | 4.87 g (77.9 mmol) |

| Molar Ratio (Anhydride:Hydrazine) | 1 : 1.2 |

| Solvent | Ethanol (100 mL) |

| Reaction Conditions | |

| Temperature | Reflux (~80-90 °C) |

| Time | 4 hours |

| Product | 4,5-Diethylpyridazine-3,6-dione |

| Theoretical Yield | 10.9 g |

| Appearance | White to off-white solid |

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl groups of the pyridazinedione to chlorides using a chlorinating agent such as phosphorus oxychloride (POCl₃). This protocol is based on analogous chlorinations of similar pyridazine derivatives.[8][9][10]

Experimental Protocol

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 4,5-Diethylpyridazine-3,6-dione (5.0 g, 29.7 mmol).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 25 mL, 270 mmol) to the flask.

-

Reaction: Heat the suspension to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored until the solid dissolves and a clear solution is formed.[10]

-

Work-up (Quenching): After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-